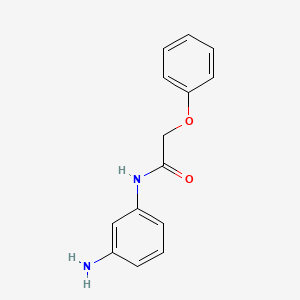

N-(3-aminophenyl)-2-phenoxyacetamide

Descripción general

Descripción

“N-(3-aminophenyl)-2-phenoxyacetamide” is a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an ether group (an oxygen atom connected to two carbon atoms, -O-). The “3-aminophenyl” part refers to a benzene ring with an amino group (-NH2) at the 3rd position. The “2-phenoxyacetamide” part refers to an acetamide group (CH3CONH2) with a phenyl group attached to the 2nd position via an oxygen atom .

Synthesis Analysis

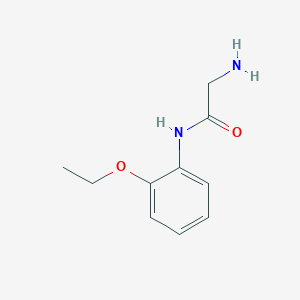

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenol) with an appropriate acid chloride (such as 2-phenoxyacetyl chloride) in the presence of a base . This is a common method for forming amide bonds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and has a partial double bond character due to resonance. The phenyl rings contribute to the overall stability of the molecule through delocalization of electrons (aromaticity) .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could be acylated or alkylated, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water due to the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Drug Metabolism and Toxicity Studies

Compounds like N-(3-aminophenyl)-2-phenoxyacetamide may be studied in the context of drug metabolism and toxicity. For instance, the metabolic pathways and disposition of minor metabolites of drugs like acetaminophen have been studied extensively. Such research focuses on understanding how drugs are metabolized in the body and the formation of potentially toxic metabolites. Studies on acetaminophen and its metabolites, for example, provide insights into the formation of reactive intermediates and their contribution to drug-induced toxicity, such as hepatotoxicity or nephrotoxicity (Gemborys & Mudge, 1981).

Anticonvulsant and Pain-Attenuating Properties

Research on primary amino acid derivatives similar to this compound has shown potential anticonvulsant and pain-attenuating properties. These studies aim to understand how modifications at specific sites of the molecule can influence its biological activity, potentially leading to the development of new therapeutic agents (King et al., 2011).

Antimalarial Activity

The synthesis and study of compounds with similar structures have also been explored for their antimalarial activity. Such research involves the preparation of various analogs and assessing their efficacy against different strains of malaria, contributing to the development of novel antimalarial drugs (Werbel et al., 1986).

Gastroprotective Effects

β3 adrenoceptor agonists, including compounds with phenoxyacetamide structures, have been studied for their gastroprotective effects. These studies explore how such compounds can reduce gastric ulceration and enhance gastric mucosal blood flow, indicating potential applications in treating gastrointestinal disorders (Sevak et al., 2002).

Hepatoprotective Effects

Extracts rich in compounds similar to this compound have shown hepatoprotective effects against drug-induced liver damage. This line of research is crucial for developing interventions that can mitigate the hepatotoxic effects of drugs like acetaminophen, offering insights into the mechanisms of liver protection and the potential therapeutic benefits of natural extracts (Cristani et al., 2016).

Mecanismo De Acción

Target of Action

For instance, N-(3-Aminophenyl)methanesulfonamide is used as a reactant for the preparation of biologically and pharmacologically active molecules

Mode of Action

A compound with a similar structure, ym 244769, is known to inhibit the reverse mode of na+/ca2+ exchange (ncx), potently inhibiting na±dependent 45 ca2+ uptake

Biochemical Pathways

For instance, YM 244769, a Na+/Ca2+ exchange inhibitor, has been found to protect against hypoxia/reoxygenation-induced cell damage

Result of Action

For instance, YM 244769 has been found to protect against hypoxia/reoxygenation-induced cell damage

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFRSDTNJKKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

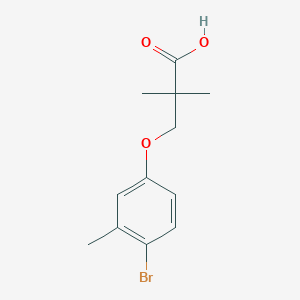

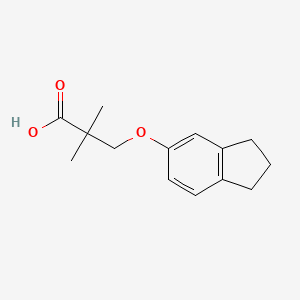

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)